REACTION_SMILES
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[C:15]([CH3:16])([CH3:17])([CH3:18])[OH:19].[OH2:20].[OH:1][OH:2].[OH:3][CH:4]1[CH2:5][C:6]([CH3:13])([CH3:14])[N:7]([OH:12])[C:8]([CH3:10])([CH3:11])[CH2:9]1>>[OH:3][CH:4]1[CH2:5][C:6]([CH3:13])([CH3:14])[N:7]([O:12][CH2:16][C:15]([CH3:17])([CH3:18])[OH:19])[C:8]([CH3:10])([CH3:11])[CH2:9]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(C)O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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OO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC1(C)CC(O)CC(C)(C)N1O
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Name
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Type
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product
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Smiles
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CC(C)(O)CON1C(C)(C)CC(O)CC1(C)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |